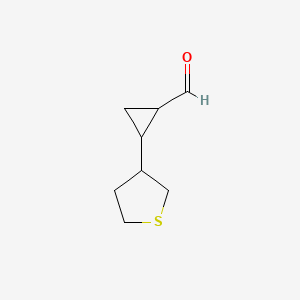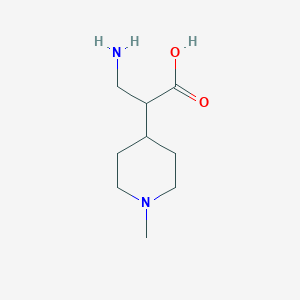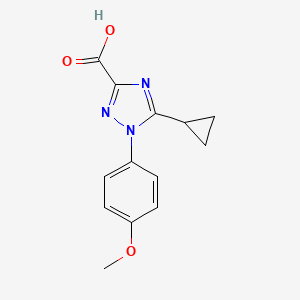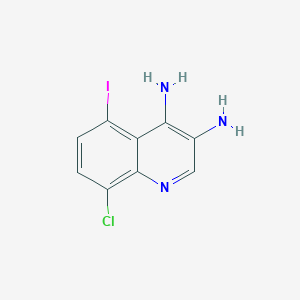
8-Chloro-5-iodoquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-Chloro-5-iodoquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate diaminoalkanes . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8-Chloro-5-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic aromatic substitution reactions are common, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Chloro-5-iodoquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Mecanismo De Acción
The mechanism of action of 8-Chloro-5-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with the function of essential proteins, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
8-Chloro-5-iodoquinoline-3,4-diamine can be compared with other halogenated quinoline derivatives, such as:
5-Chloro-7-iodo-8-hydroxyquinoline: Known for its antifungal properties and used in topical treatments.
7-Chloro-4-aminoquinoline: Commonly used in the synthesis of antimalarial drugs.
4,7-Dichloroquinoline: A precursor for the synthesis of various quinoline derivatives.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H7ClIN3 |
|---|---|
Peso molecular |
319.53 g/mol |
Nombre IUPAC |
8-chloro-5-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |
Clave InChI |
LJYNOVKVMOVRSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)
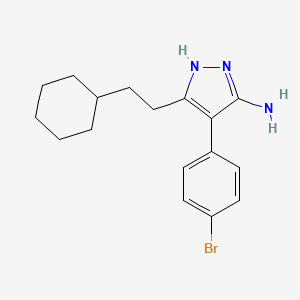
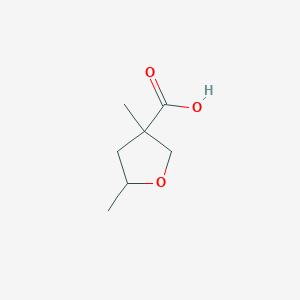
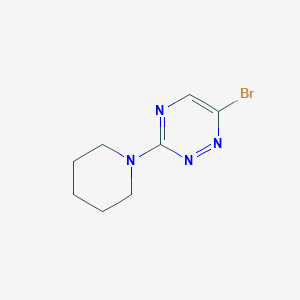
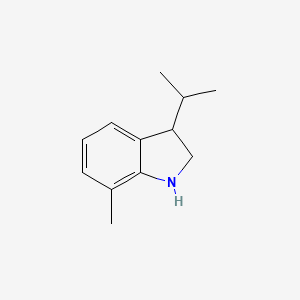
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)


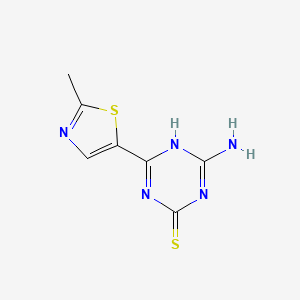
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13193136.png)
